Ethyl 5-chloro-3-fluoropicolinate
Overview
Description
Ethyl 5-chloro-3-fluoropicolinate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of picolinic acid, featuring both chloro and fluoro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-3-fluoropicolinate typically involves the chlorination and fluorination of picolinic acid derivatives. One common method includes the reaction of 5-chloro-3-fluoropyridine with ethyl chloroformate under basic conditions to yield the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-3-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the halogen substituents.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products Formed:
Nucleophilic substitution: Formation of substituted picolinates.
Hydrolysis: Formation of 5-chloro-3-fluoropicolinic acid.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated picolinates.
Scientific Research Applications
Ethyl 5-chloro-3-fluoropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-fluoropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Ethyl 5-chloro-3-fluoropicolinate can be compared with other picolinic acid derivatives, such as:
Ethyl 5-chloropicolinate: Lacks the fluoro substituent, which may result in different reactivity and biological activity.
Ethyl 3-fluoropicolinate:
Ethyl 5-bromo-3-fluoropicolinate: Contains a bromo group instead of chloro, which can influence its reactivity and interactions with biological targets.
The unique combination of chloro and fluoro substituents in this compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-chloro-3-fluoropyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYXMJMPUIJGKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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